Carazolol FD Demonstrates Superior Antifibrillatory Potency Compared to Carazolol and Propranolol in Isolated Heart Models
In a direct head-to-head comparison using Langendorff-perfused rabbit hearts, Carazolol FD produced a significantly greater elevation in ventricular fibrillation threshold (VFT) than its parent compound carazolol, propranolol-FD, and propranolol [1]. The study established a clear rank order of potency: Carazolol FD > Propranolol FD > Carazolol > Propranolol > Celiprolol FD > Celiprolol [1].
| Evidence Dimension | Antifibrillatory Potency (Rank Order of VFT Elevation) |
|---|---|
| Target Compound Data | Carazolol FD (Rank 1) |
| Comparator Or Baseline | Carazolol (Rank 3), Propranolol (Rank 4), Celiprolol (Rank 6) |
| Quantified Difference | Rank 1 vs. Rank 3 (Carazolol) and Rank 4 (Propranolol) |
| Conditions | Langendorff-perfused rabbit hearts; measurement of electrical stimulation threshold (EST) and ventricular fibrillation threshold (VFT) |
Why This Matters
This data directly proves that the fluorinated derivative is not merely a carrier for imaging isotopes but possesses enhanced functional activity, making it the necessary choice for studies investigating the relationship between membrane-stabilizing effects and antifibrillatory action.
- [1] Almotrefi, A. A., Dzimiri, N., Aboul-Enein, H. Y., & Premkumar, L. S. (1993). Synthesis and pharmacological evaluation of the antifibrillatory effect of fluorinated derivatives of carazolol and celiprolol: comparison with propranolol. General Pharmacology, 24(3), 721–725. View Source
